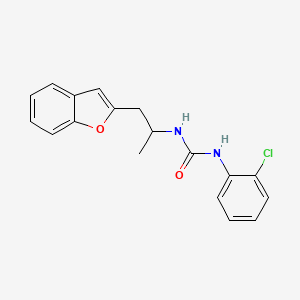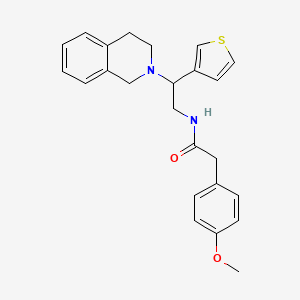
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N2O2S and its molecular weight is 406.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antitumor Activity : The synthesis of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives, achieved through the Bischler‐Napieralski reaction, showcased notable antitumor activity in vitro against leukemia and mammary tumor cells. The trimethoxy‐5,6‐dihydroindoloisoquinoline and the tetramethoxyindoloisoquinoline exhibited significant cell proliferation inhibition at low concentrations (Ambros, Angerer, & Wiegrebe, 1988).
Structural and Fluorescence Properties : Research into the structural aspects of amide-containing isoquinoline derivatives highlighted their ability to form gels or crystalline salts with various acids. These compounds demonstrated enhanced fluorescence emission, indicating potential applications in fluorescent materials or sensors (Karmakar, Sarma, & Baruah, 2007).
Enzyme Inhibitory Activities : Studies on isoquinoline derivatives have also identified potential as enzyme inhibitors, suggesting applications in drug development for various diseases. For example, N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives demonstrated inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-28-22-8-6-18(7-9-22)14-24(27)25-15-23(21-11-13-29-17-21)26-12-10-19-4-2-3-5-20(19)16-26/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWFTOZYAKQCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B2969341.png)
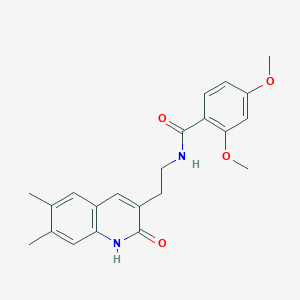
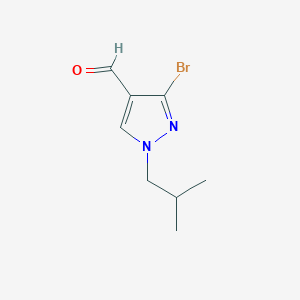
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)
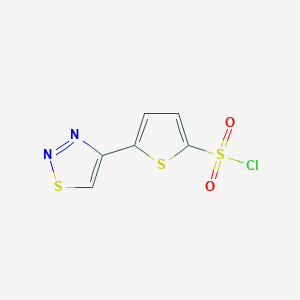
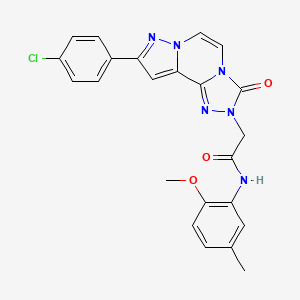
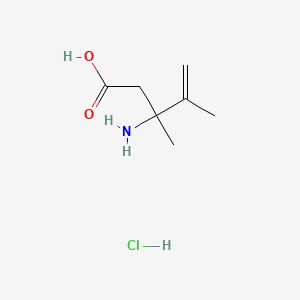
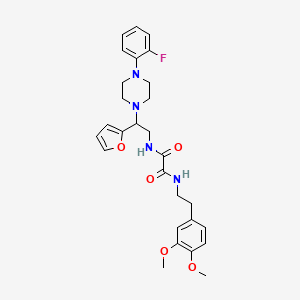
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)
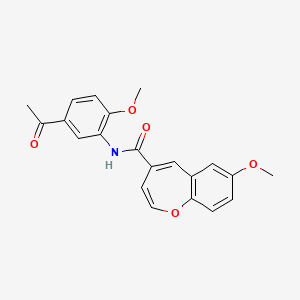
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)
![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)
